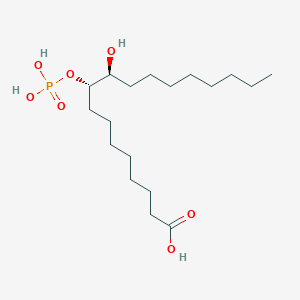
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid is an optically active 9-(phosphonooxy)-10-hydroxy derivative of stearic acid with (9S,10S)-configuration. It is a carboxyalkyl phosphate and a hydroxyalkyl phosphate. It derives from an octadecanoic acid. It is a conjugate acid of a (9S,10S)-10-hydroxy-9-(phosphonatooxy)octadecanoate.
(9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid has been primarily detected in urine. Within the cell, (9S, 10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid can be biosynthesized from octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Organogelation and Microstructure Formation
Hydroxy Octadecanoic Acids (HSA), similar in structure to (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid, are well-known organogelator molecules. Studies on HSA isomers like Ricinelaidic Acid (REA) have contributed significantly to understanding the relationships between molecular structure and organogel formation and structure. These organogelators are capable of gelling triacylglycerol-based vegetable oils and play crucial roles in cosmetics, lubricating greases, and coatings. The research on HSA organogels has been fundamental in exploring new organogelator molecules and understanding the phase behavior, microstructure, and rheology of such gels (Wright & Marangoni, 2011).
Improvement of Biolubricant Basestocks
Research on the derivatives of oleic acid, similar in structural aspects to this compound, has revealed their potential as synthetic biolubricant basestocks. These studies involve measuring critical properties like pour point, flash point, viscosity index, and oxidation onset temperature. The findings suggest that certain synthetic ester oils, structured similarly to this compound, hold promise in formulating industrial fluids for different temperature applications due to their favorable low-temperature performance and higher oxidation stability (Salimon et al., 2012).
Enzymatic Transformations for Industrial Chemicals
The enzymatic transformation of oleic acid into derivatives like 9-(nonanoyloxy)nonanoic acid via intermediate compounds like 10-hydroxyoctadecanoic acid demonstrates the potential of biocatalysis in creating valuable industrial chemicals. The transformations involve a series of enzymatic reactions leading to the synthesis of important compounds like azelaic acid. This chemoenzymatic approach showcases the versatility of enzymes in processing fatty acids into high-value chemicals (Koppireddi et al., 2016).
Biocatalysis in Flavor Ingredient Production
Lactobacillus rhamnosus has been used as a whole-cell biocatalyst for the hydration of unsaturated fatty acids, similar to the structure of this compound. This process is significant in the production of high-value flavor ingredients, demonstrating the potential of microbial hydration in creating natural hydroxy fatty acids, which are crucial starting materials for a range of industrial fine chemicals (Serra & De Simeis, 2018).
Eigenschaften
Molekularformel |
C18H37O7P |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(9S,10S)-10-hydroxy-9-phosphonooxyoctadecanoic acid |
InChI |
InChI=1S/C18H37O7P/c1-2-3-4-5-7-10-13-16(19)17(25-26(22,23)24)14-11-8-6-9-12-15-18(20)21/h16-17,19H,2-15H2,1H3,(H,20,21)(H2,22,23,24)/t16-,17-/m0/s1 |
InChI-Schlüssel |
UELBXEKQONEDKM-IRXDYDNUSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)OP(=O)(O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


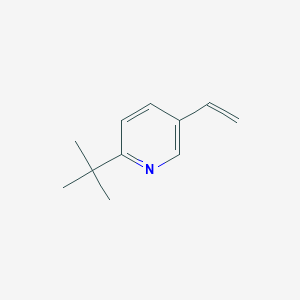


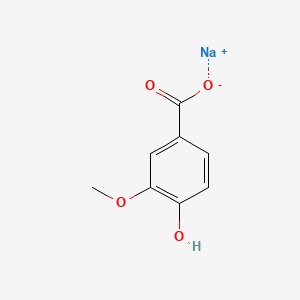


![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)
![6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260717.png)
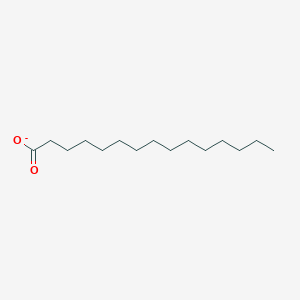

![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)
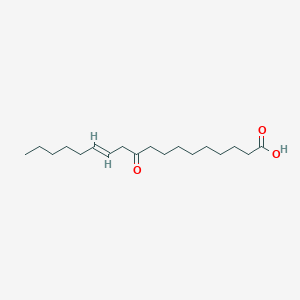
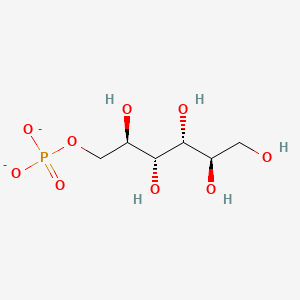
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)
